![molecular formula C9H10F2O B2391535 1-(2,4-Difluorophenyl)propan-1-ol CAS No. 1247998-05-5](/img/structure/B2391535.png)
1-(2,4-Difluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(2,4-Difluorophenyl)propan-1-ol consists of a propan-1-ol group attached to a 2,4-difluorophenyl group . The presence of the difluorophenyl group suggests that this compound may have interesting electronic properties due to the electronegativity of the fluorine atoms .Physical And Chemical Properties Analysis
1-(2,4-Difluorophenyl)propan-1-ol is a liquid at room temperature . It has a molecular weight of 172.17 . The InChI code for this compound is 1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(2,4-DFPP) is a versatile building block in medicinal chemistry due to its fluorinated aromatic ring and hydroxyl group. Researchers use it to synthesize novel compounds with potential pharmaceutical applications. Some key areas include:
- Antifungal Agents : Fluconazole, a widely used antifungal drug, contains a similar fluorinated phenyl ring. Researchers explore derivatives of 1-(2,4-DFPP) for improved antifungal activity .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2,4-Difluorophenyl)propan-1-ol is fungal CYP51 . CYP51, also known as 14α demethylase , plays a vital role in the formation of ergosterol , a compound that is crucial for the integrity of cell membranes .
Mode of Action
1-(2,4-Difluorophenyl)propan-1-ol acts as an azole metalloenzyme inhibitor . It binds to and inhibits CYP51, thereby preventing the formation of ergosterol . This action disrupts the integrity of the fungal cell membrane, making the compound active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) .
Biochemical Pathways
The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to a loss of membrane integrity and function . This disruption affects the cell’s ability to control the influx and efflux of ions, leading to cell death .
Result of Action
The result of the action of 1-(2,4-Difluorophenyl)propan-1-ol is the disruption of the fungal cell membrane . This disruption leads to the loss of essential cellular functions, ultimately resulting in the death of the fungal cell .
properties
IUPAC Name |
1-(2,4-difluorophenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJKITUOKIDLEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)propan-1-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.